molecular formula C21H28O6 B10814766 (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione

Cat. No.: B10814766
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione is a metabolite of Budesonide, a well-known anti-inflammatory agent . This compound is part of the glucocorticoid family and exhibits significant biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione typically involves the use of 16alpha-Hydroxyprednisolone acetate as a starting material. The process includes dissolving 501 g of crude 16alpha-Hydroxyprednisolone acetate in a mixture of dichloromethane and ethanol, followed by the addition of formic acid and sodium hypochlorite solution. The reaction is controlled at 15°C and stirred to obtain the preliminary processed product. Subsequent steps involve the addition of sodium bisulfite solution, hydrolysis, and filtration to yield the refined product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (11beta,16alpha)-11,16,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This modulation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activity and metabolic profile. This compound’s ability to modulate gene expression and its potent anti-inflammatory properties make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKYBDYVXDAYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.